An In-depth Technical Guide to H-D-Cys(Trt)-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H-D-Cys(Trt)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of H-D-Cys(Trt)-OH, a critical building block in modern peptide synthesis and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development.
Core Chemical Properties
H-D-Cys(Trt)-OH, systematically known as (2R)-2-amino-3-(tritylthio)propanoic acid, is a protected form of the D-enantiomer of cysteine. The bulky trityl (Trt) group on the sulfur atom of the side chain prevents unwanted side reactions, particularly oxidation to form disulfide bonds, during peptide synthesis.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative chemical properties of H-D-Cys(Trt)-OH are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(tritylthio)propanoic acid | Inferred from L-enantiomer |
| CAS Number | 25840-82-8 | [1] |
| Molecular Formula | C₂₂H₂₁NO₂S | [1][2] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 135-140 °C or 182-183 °C (dec.) | [3] |
| Solubility | Soluble in DMSO (up to 124.4 mg/mL) and DCM. Sparingly soluble in water (0.022 g/L at 25°C). | [1][3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Chemical Structure and Stereochemistry
H-D-Cys(Trt)-OH is a chiral molecule, with the stereochemistry at the α-carbon being of the D-configuration. The structure consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a β-carbon which is in turn attached to a sulfur atom. The key feature is the trityl (triphenylmethyl) group covalently bonded to the sulfur atom, providing steric protection to the reactive thiol.
The trityl group is a large, sterically hindering protecting group that is stable under basic and weakly acidic conditions, making it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Its acid lability allows for its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5][6]
Experimental Protocols
H-D-Cys(Trt)-OH is a fundamental reagent in the synthesis of peptides containing D-cysteine residues. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic candidates.[7] Below are detailed methodologies for key experiments involving H-D-Cys(Trt)-OH.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the manual coupling of H-D-Cys(Trt)-OH onto a solid support (resin) with a free N-terminal amine using standard Fmoc chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
H-D-Cys(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Activation of H-D-Cys(Trt)-OH: In a separate vial, dissolve H-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated H-D-Cys(Trt)-OH solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.
-
Coupling Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain). If the test is positive, repeat the coupling step.
Deprotection of the S-Trityl Group and Cleavage from Resin
This protocol describes the simultaneous deprotection of the S-trityl group and cleavage of the peptide from an acid-labile resin (e.g., Wang resin) using a standard TFA cocktail.
Materials:
-
Peptide-resin containing the Cys(Trt) residue
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Place the dry peptide-resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum to remove residual solvents.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in a single coupling cycle of Fmoc-based solid-phase peptide synthesis, including the incorporation of an amino acid like H-D-Cys(Trt)-OH.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Logical Relationship of S-Trityl Deprotection
This diagram illustrates the logical flow and components involved in the acid-catalyzed deprotection of the S-trityl group from a cysteine residue.
Caption: The mechanism of S-trityl group deprotection.
References
- 1. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chempep.com [chempep.com]
- 4. apexbt.com [apexbt.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc-Cys(Trt)-OH [cem.com]
